molecular formula C16H22N2O4 B2689795 4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid CAS No. 385405-66-3

4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid

Cat. No.: B2689795
CAS No.: 385405-66-3
M. Wt: 306.362
InChI Key: CQMXFRYXHMWIGK-UHFFFAOYSA-N
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Description

4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid is a chemical compound of significant interest in medicinal chemistry and pharmacological research . It features a succinamic acid backbone, where the butanoic acid chain is substituted at the 2-position with a morpholino ring and is conjugated with a 2,3-dimethylaniline group. This structure is analogous to other amide derivatives documented in scientific literature for their potential as key intermediates in the synthesis of more complex molecules or for their biological activities . Compounds within this class have been investigated for a range of potential pharmacological properties, which may include anti-inflammatory, antimicrobial, or antiproliferative activities, making them valuable probes for biological pathway analysis and drug discovery efforts . The presence of both the morpholino group, often associated with influencing solubility and bioavailability, and the dimethylphenyl moiety suggests this compound could be utilized in structure-activity relationship (SAR) studies to optimize ligand-receptor interactions . It is supplied exclusively for laboratory research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle all materials according to established laboratory safety protocols.

Properties

IUPAC Name

4-(2,3-dimethylanilino)-2-morpholin-4-yl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-11-4-3-5-13(12(11)2)17-15(19)10-14(16(20)21)18-6-8-22-9-7-18/h3-5,14H,6-10H2,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMXFRYXHMWIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)N2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2,3-dimethylaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then reacted with morpholine and a suitable carboxylating agent under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Aromatic Substituent Oxobutanoic Acid Substituent Key Features
Target Compound 2,3-Dimethylphenyl 2-Morpholino Enhanced solubility due to morpholino; potential for diverse H-bonding .
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid 2-Chlorophenyl None (unmodified) Electron-withdrawing Cl increases acidity; lower solubility .
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid 4-Bromophenyl 2-Methylidene Rigid methylidene group alters conformation; Br enhances lipophilicity .
4-(2,3-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid 2,3-Dimethylphenyl 2,2-Dimethyl Bulky dimethyl groups reduce H-bonding capacity; industrial applications .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: The target compound’s morpholino group enables N–H⋯O and O–H⋯O interactions, similar to the bromophenyl analogue in , which forms dimers via R₂²(8) graph-set motifs.
  • Dihedral Angles: In the bromophenyl analogue, dihedral angles between the aromatic ring and oxoamine group range from 24.8° to 77.1°, influenced by steric effects. The morpholino group in the target compound likely imposes distinct torsional constraints due to its cyclic structure .

Biological Activity

4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid, also referred to as a derivative of morpholino compounds, has garnered attention in pharmaceutical research due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₉N₃O₃
  • Molecular Weight : 273.33 g/mol
  • CAS Number : Not specifically listed in the provided data but can be derived from its structure.

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways. Research indicates that it may act as an inhibitor of certain protein interactions involved in cancer progression, similar to other compounds targeting MDM2 and XIAP pathways.

Anticancer Properties

A significant focus has been on the compound's potential as an anticancer agent. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.

  • Inhibition of Cancer Cell Proliferation :
    • The compound has been evaluated for its cytotoxic effects against different cancer cell lines.
    • For instance, a related compound demonstrated an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells, indicating strong antiproliferative activity .
  • Mechanistic Insights :
    • It is proposed that the compound may disrupt the interaction between critical oncogenic proteins, thereby restoring p53 function in tumor cells that overexpress MDM2 .

Other Biological Activities

Research indicates potential activities beyond anticancer effects:

  • CYP Enzyme Inhibition : Some derivatives have shown inhibitory effects on CYP2D6 enzymes, which are crucial for drug metabolism .
  • Receptor Modulation : The compound may act on various receptors, potentially influencing neurotransmitter systems.

Data Tables

PropertyValue
Molecular FormulaC₁₅H₁₉N₃O₃
Molecular Weight273.33 g/mol
Anticancer IC50 (example)0.3 μM (against ALL cells)
CYP Enzyme InhibitionYes (CYP2D6)

Case Studies

Q & A

Q. What synthetic methodologies are suitable for preparing 4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid?

A plausible synthesis involves a multi-step approach:

  • Step 1 : Friedel-Crafts acylation or Michael addition to introduce the ketone and morpholino groups (e.g., using maleic anhydride or thioglycolic acid as intermediates) .
  • Step 2 : Amide bond formation between the 2,3-dimethylphenylamine and the oxobutanoic acid backbone via coupling reagents like EDCl/HOBt .
  • Step 3 : Purification via column chromatography and characterization using NMR (¹H/¹³C) and HPLC to confirm purity (>95%) .

Q. How can the structure of this compound be validated experimentally?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles .
  • Spectroscopic analysis : FT-IR for functional groups (e.g., C=O at ~1700 cm⁻¹), mass spectrometry (HRMS) for molecular weight confirmation, and 2D NMR (COSY, HSQC) to assign stereochemistry .
  • Thermal analysis : DSC/TGA to assess stability and melting points .

Q. What preliminary biological assays are recommended to explore its activity?

  • In vitro screening : Test against enzyme targets (e.g., kinases, proteases) using fluorometric or colorimetric assays. The morpholino group may enhance solubility for cellular uptake studies .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations 1–100 µM .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Reaction optimization : Screen solvents (DMF, THF) and catalysts (e.g., Pd/C for hydrogenation) to reduce side products.
  • Enantiomer separation : Use chiral HPLC or enzymatic resolution if racemic mixtures form during synthesis .
  • Process analytics : Implement in-line PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress .

Q. What strategies address contradictions in biological activity data across studies?

  • Dose-response validation : Repeat assays with stricter controls (e.g., ATP levels in kinase assays) to rule off-target effects.
  • Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity .
  • Structural analogs : Compare with derivatives (e.g., 4-(3,5-dichlorophenyl)amino analogs) to isolate pharmacophore contributions .

Q. How can computational methods predict its pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like cytochrome P450 enzymes or transporters (e.g., P-gp) .
  • ADMET prediction : Software like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP inhibition .
  • MD simulations : GROMACS for stability analysis of protein-ligand complexes over 100-ns trajectories .

Methodological Challenges

Q. How to resolve crystallographic disorder in the morpholino ring during X-ray analysis?

  • Apply TwinRotMat in SHELXL to model disorder, and refine occupancy ratios. Use restraints for bond distances/angles .
  • Collect low-temperature (100 K) data to minimize thermal motion artifacts .

Q. What analytical techniques differentiate between keto-enol tautomers in solution?

  • NMR titration : Monitor pH-dependent shifts in ¹H NMR (e.g., enolic proton at δ 12–14 ppm) .
  • UV-Vis spectroscopy : Compare λmax shifts in acidic vs. basic conditions to identify tautomeric equilibrium .

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